![molecular formula C22H20O2 B14195114 {4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone CAS No. 919356-01-7](/img/structure/B14195114.png)
{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone is an organic compound with a complex structure that includes multiple phenyl groups and hydroxyl functionalities. This compound is part of the benzophenone family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone typically involves the reaction of 4-methylbenzophenone with appropriate reagents under controlled conditions. One common method involves the use of anhydrous aluminum chloride as a catalyst in a Friedel-Crafts acylation reaction. The reaction is carried out in a solvent such as nitrobenzene, and the mixture is refluxed with stirring for a specific period. After the reaction, the product is isolated by neutralizing the reaction mixture and extracting the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of {4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (4-hydroxyphenyl)phenyl-: Similar structure but lacks the methyl groups.
Methanone, (4-methylphenyl)phenyl-: Similar structure but lacks the hydroxyl group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar functional groups but different overall structure.
Uniqueness
{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone is unique due to the presence of both hydroxyl and methyl groups on the phenyl rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
919356-01-7 |
|---|---|
Formule moléculaire |
C22H20O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
[4-[hydroxy-(4-methylphenyl)methyl]phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C22H20O2/c1-15-3-7-17(8-4-15)21(23)19-11-13-20(14-12-19)22(24)18-9-5-16(2)6-10-18/h3-14,21,23H,1-2H3 |
Clé InChI |
DLELOZOSNKCIQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


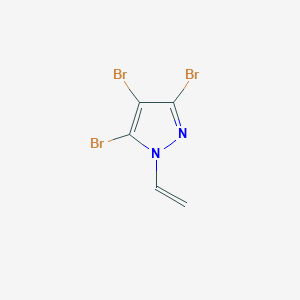
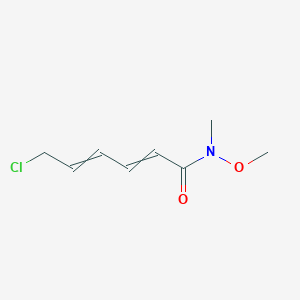
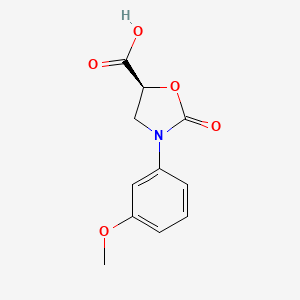
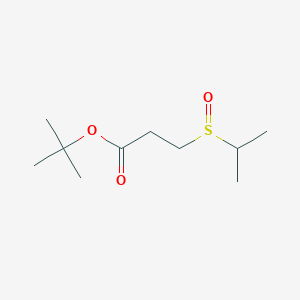
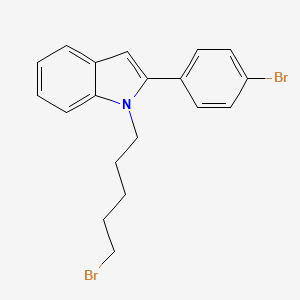
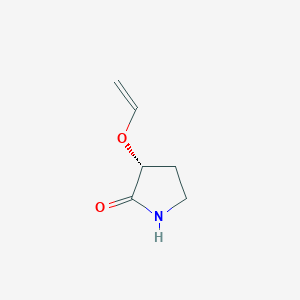
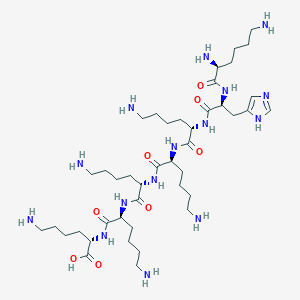
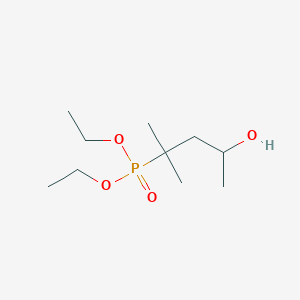
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
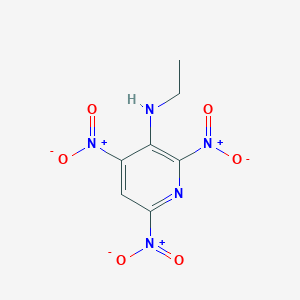
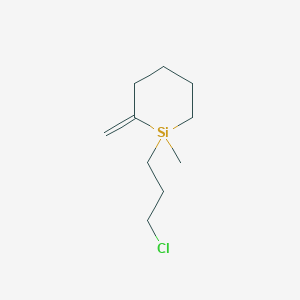
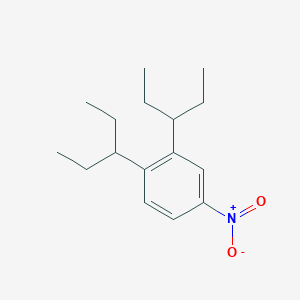
methanone](/img/structure/B14195094.png)
![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)
